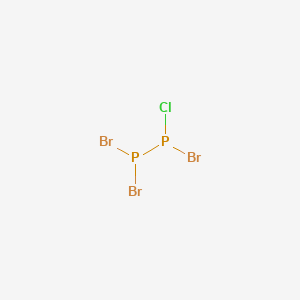![molecular formula C12H24O3Si B14262819 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal CAS No. 137776-45-5](/img/structure/B14262819.png)
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group attached to an aldehyde functional group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal undergoes various types of chemical reactions, including:
Substitution: The TBS group can be substituted by nucleophiles, and the aldehyde can undergo nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or neutral conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or THF.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group protects the hydroxyl functionality during reactions, allowing selective reactions at the aldehyde site. The compound can act as both an aldol donor and acceptor, facilitating the formation of complex molecular architectures .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with a shorter carbon chain.
tert-Butyl 4-formyl-3-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1H-indole-1-carboxylate: Contains an indole ring, making it more complex.
Uniqueness
4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal is unique due to its specific combination of a TBS-protected hydroxyl group and an aldehyde functional group. This combination allows for selective reactions and the formation of complex molecules, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
137776-45-5 |
|---|---|
Formule moléculaire |
C12H24O3Si |
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-5-oxohexanal |
InChI |
InChI=1S/C12H24O3Si/c1-10(14)11(8-7-9-13)15-16(5,6)12(2,3)4/h9,11H,7-8H2,1-6H3 |
Clé InChI |
VTHFICOMBAJDNK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCC=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)
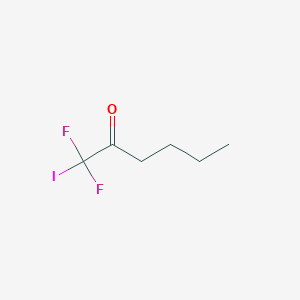
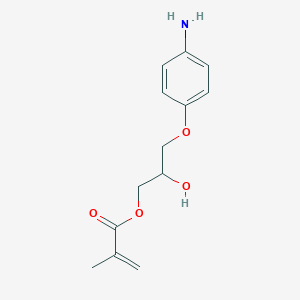
![4-(1,4-Dioxaspiro[4.7]dodecan-8-yl)butan-2-one](/img/structure/B14262760.png)
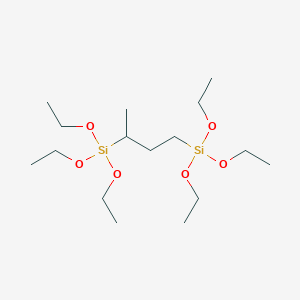
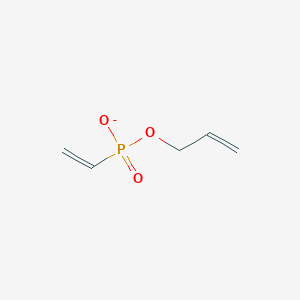
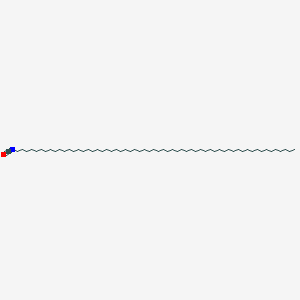
![8-Chloro-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B14262784.png)
![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)
![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)
